2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a thiazole ring, a pyridazine ring, and an acetamide group. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry
Preparation Methods
The synthesis of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The final step involves the coupling of the thiazole and pyridazine rings with the acetamide group under specific reaction conditions, such as the use of a base and a suitable solvent . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide).
Major Products: The major products depend on the type of reaction.
Scientific Research Applications
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The pyridazine ring can enhance the compound’s binding affinity and specificity for its targets . Overall, the compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds include other thiazole and pyridazine derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Compared to these compounds, 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its combination of thiazole and pyridazine rings, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C19H15N5OS3 |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H15N5OS3/c1-12-17(28-18(21-12)13-5-3-2-4-6-13)14-7-8-16(24-23-14)27-11-15(25)22-19-20-9-10-26-19/h2-10H,11H2,1H3,(H,20,22,25) |
InChI Key |
QASGMRZTXRRWQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.